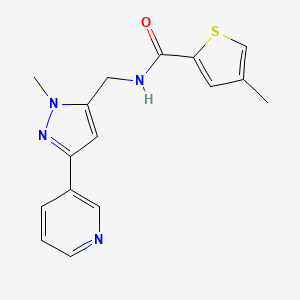
4-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H16N4OS and its molecular weight is 312.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The compound is synthesized through a multi-component reaction that integrates thiophene and pyrazole derivatives. The key steps include:
- Formation of Pyrazole Derivative : A pyrazole structure is formed by reacting appropriate aldehydes with hydrazine derivatives.
- Coupling Reaction : The pyrazole derivative is then coupled with a thiophene carboxamide under basic conditions.
- Purification : The final product is purified using column chromatography to obtain the desired compound in high purity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity:
- Cytotoxicity Studies : In vitro studies have demonstrated that related pyrazole derivatives show potent cytotoxic effects against various cancer cell lines, including HeLa and liver cancer cells, with IC50 values ranging from 36 nM to 359 nM depending on the specific structural modifications .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HeLa | 58 |
| Compound B | HONE1 | 180 |
| Compound C | NUGC | 36 |
The mechanism of action for these compounds often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. The presence of the pyridine ring in the structure has been linked to enhanced potency, possibly due to increased interaction with biological targets .
Toxicity and Safety Profile
While many pyrazole derivatives demonstrate promising anticancer activity, their toxicity profiles are also critical:
- Brine Shrimp Lethality Assay : This assay has been employed to evaluate the toxicity of synthesized compounds, revealing that some derivatives exhibit moderate toxicity towards normal cells while retaining selectivity for cancer cells .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Pyrazole Derivatives : A comprehensive study evaluated various pyrazole derivatives for their anticancer activity. Compounds with a pyridine moiety showed enhanced activity against liver cancer cell lines compared to those without .
- Structure–Activity Relationship (SAR) : Analysis of different substituents on the pyrazole ring revealed that electron-withdrawing groups significantly improved cytotoxicity, indicating a strong correlation between molecular structure and biological activity .
特性
IUPAC Name |
4-methyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-6-15(22-10-11)16(21)18-9-13-7-14(19-20(13)2)12-4-3-5-17-8-12/h3-8,10H,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLWIQTWKFAYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














